Silver fluoride

Vue d'ensemble

Description

Synthesis Analysis

Silver fluoride can be synthesized through multiple methods, including the use of silver catalysts in fluorination reactions. Silver-catalyzed fluorination offers a method for the formation of carbon-fluorine bonds, highlighting silver's utility beyond traditional palladium-based reactions. This approach demonstrates the versatility of silver in cross-coupling catalysis, expanding the functional group tolerance and substrate scope in fluorination reactions (Tang, Furuya, & Ritter, 2010).

Molecular Structure Analysis

The molecular structure of silver fluoride is pivotal in understanding its reactivity and function in synthesis reactions. Its capability to participate in desulfuration-fluorination reactions and its reactions with organosilanes to form organosilver derivatives underscore its structural flexibility and reactivity. These reactions open pathways to synthesizing various fluorinated compounds, demonstrating AgF's role in chemical synthesis (Tyrra, 2002).

Chemical Reactions and Properties

Silver fluoride is instrumental in several chemical reactions, including the ring-opening strategy for the synthesis of β- and γ-fluorinated ketones. This method provides a regioselective approach to incorporate fluorine atoms into complex molecules, showcasing the chemical versatility and reactivity of AgF in creating fluorinated compounds with potential applications in medicinal chemistry and material science (Zhao et al., 2015).

Physical Properties Analysis

The physical properties of silver fluoride, such as its crystalline structure and magnetic behavior, are crucial for its application in material science. The synthesis of new ternary fluorides containing monovalent silver, which crystallize with a chiolite-type structure and exhibit ferrimagnetic behavior, highlights the importance of understanding AgF's physical properties for its application in developing new materials (Grannec et al., 1988).

Applications De Recherche Scientifique

Summary of the Application

Silver Diamine Fluoride (SDF) is used to arrest dental caries and to reduce hypersensitivity in primary and permanent teeth . It’s a non-invasive procedure that is quick and simple to use .

Methods of Application

The application of SDF to arrest dental caries involves applying the SDF solution directly to the carious teeth .

2. Application in Organic Chemistry

Summary of the Application

Silver Fluoride is often used as a fluorinating agent in organic synthesis . This allows scientists to introduce fluorine atoms into organic compounds, enriching their chemical diversity .

Methods of Application

The specific methods of application can vary depending on the particular organic synthesis process. Generally, Silver Fluoride would be added to the reaction mixture to facilitate the introduction of fluorine atoms into the organic compounds .

Results or Outcomes

The use of Silver Fluoride as a fluorinating agent can lead to the creation of a wide range of fluorinated organic compounds, which can have diverse properties and potential applications .

3. Application in Material Science

Summary of the Application

Silver fluoride finds application in the creation of specialized ceramics . These ceramics, which incorporate fluorine ions, exhibit improved thermal and chemical stability .

Methods of Application

The specific methods of application can vary depending on the particular process of creating the ceramics. Generally, Silver Fluoride would be added to the ceramic material during the manufacturing process to incorporate fluorine ions .

Results or Outcomes

The ceramics that incorporate fluorine ions exhibit improved thermal and chemical stability, thus broadening their potential applications .

4. Application in Optoelectronics

Summary of the Application

In the field of optoelectronics, silver fluoride is utilized due to its unique optical properties . These applications leverage the compound’s ability to refract light .

Methods of Application

The specific methods of application can vary depending on the particular optoelectronic device. Generally, Silver Fluoride would be used in the manufacturing process of these devices due to its unique optical properties .

Results or Outcomes

The use of Silver Fluoride in optoelectronics paves the way for advanced technological developments .

5. Application in Synthesis of Aliphatic Fluorinated Products

Summary of the Application

Silver fluoride can be used as a reagent to synthesize aliphatic fluorinated products via oxidative C-H fluorination reaction using manganese-based catalysts .

Methods of Application

The specific methods of application can vary depending on the particular organic synthesis process. Generally, Silver Fluoride would be added to the reaction mixture to facilitate the introduction of fluorine atoms into the organic compounds .

Results or Outcomes

The use of Silver Fluoride as a fluorinating agent can lead to the creation of a wide range of fluorinated organic compounds, which can have diverse properties and potential applications .

6. Application in Fluorinates Homocoupling Reaction of Gem-Difluoroalkenes

Summary of the Application

Silver fluoride is used in fluorinates homocoupling reaction of gem-difluoroalkenes .

Methods of Application

The specific methods of application can vary depending on the particular organic synthesis process. Generally, Silver Fluoride would be added to the reaction mixture to facilitate the introduction of fluorine atoms into the organic compounds .

Results or Outcomes

The use of Silver Fluoride in this application can lead to the creation of a wide range of fluorinated organic compounds, which can have diverse properties and potential applications .

Safety And Hazards

Silver fluoride can cause severe skin burns and eye damage . It may cause respiratory irritation . Inhalation of dust causes irritation of nose and throat . Ingestion may cause vomiting, salty taste, abdominal pain, diarrhea, convulsions, collapse, thirst, disturbed color vision, and acute toxic nephritis .

Propriétés

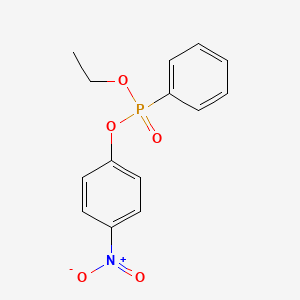

IUPAC Name |

silver;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.FH/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYHXKZHIMGNSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

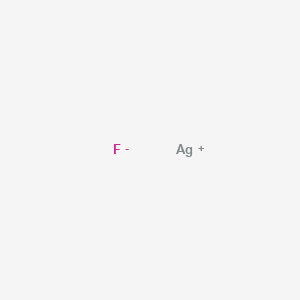

[F-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgF | |

| Record name | silver fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver(I)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042383 | |

| Record name | Silver fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.867 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver fluoride is an odorless yellow to gray solid. Sinks and mixes with water. (USCG, 1999), Highly hygroscopic solid; Darkened by light; [Merck Index] Yellow to gray odorless solid; [CAMEO] Deep brown hygroscopic powder; [Aldrich MSDS] Soluble in water when freshly prepared; Gradually becomes insoluble in moist air; [Merck Index] | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2118 °F at 760 mmHg (USCG, 1999) | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

5.82 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Silver fluoride | |

CAS RN |

7775-41-9, 11113-87-4 | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z00ZK3E66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1219536.png)